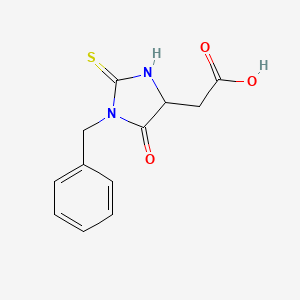

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

説明

特性

IUPAC Name |

2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMROWGDRHJNHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386771 | |

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52730-34-4 | |

| Record name | (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, with the CAS number 52730-34-4, is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of thioxoimidazolidinones, which are known for their potential therapeutic applications, including anti-tumor and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S, with a molecular weight of 264.30 g/mol. The compound features a unique structure that includes a thioxoimidazolidinone core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.30 g/mol |

| CAS Number | 52730-34-4 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of thioxoimidazolidinones could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .

Inhibition of Perforin Activity

A notable study explored the inhibition of perforin, a protein involved in immune responses. Compounds similar to this compound showed effectiveness in inhibiting perforin activity, which is crucial for cytotoxic T lymphocyte function. This inhibition can prevent the lysis of target cells, suggesting potential applications in modulating immune responses .

Aldose Reductase Inhibition

The compound has also been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, this compound may help mitigate the effects of hyperglycemia on tissues, thereby offering therapeutic benefits in diabetes management.

Antifungal Properties

Preliminary studies suggest that this compound may possess antifungal properties. This aspect is particularly relevant given the increasing prevalence of fungal infections and the need for new antifungal agents.

Structure–Activity Relationship Studies

Research has focused on the structure–activity relationships (SAR) of various thioxoimidazolidinone derivatives. These studies have shown that modifications to the benzyl group can significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish inhibitory effects on perforin and cancer cell proliferation .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. In vivo studies are necessary to confirm these findings and assess the pharmacokinetics and toxicity profiles of this compound in animal models.

化学反応の分析

Esterification of the Acetic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example:This reaction is analogous to esterification protocols observed in structurally related compounds . The ester derivatives are typically synthesized to enhance lipophilicity for pharmacological studies.

Alkylation of the Thioxo Group

The thione (C=S) group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers:For instance, alkylation of the thioxo group in similar imidazolidinones has been reported under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .

Oxidation of the Thioxo Group

The thione can be oxidized to a sulfonic acid or sulfone using oxidizing agents like HO or mCPBA:Such transformations are critical for modifying electronic properties and bioactivity .

Salt Formation

The carboxylic acid group forms salts with inorganic bases (e.g., NaOH):Salts improve aqueous solubility, facilitating pharmacokinetic studies .

Nucleophilic Substitution at the Benzyl Position

The benzyl group may undergo electrophilic substitution (e.g., nitration, halogenation) under controlled conditions. For example, bromination at the para position of the benzyl ring has been observed in related compounds using Br/FeBr .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the imidazolidinone ring may undergo hydrolysis. For example:Such reactions are pH-dependent and require optimization to avoid decomposition .

Amidation of the Acetic Acid Group

The carboxylic acid reacts with amines (e.g., NH) via coupling agents (e.g., EDC/HOBt) to form amides:This is pivotal for prodrug development or modifying target specificity .

Mechanistic Insights and Challenges

- Steric Hindrance : The benzyl group at N1 may restrict access to the thioxo group, necessitating optimized reaction conditions .

- pH Sensitivity : The acetic acid group’s reactivity (e.g., esterification vs. amidation) depends on protonation states, requiring precise pH control .

- Competing Pathways : Oxidation of the thioxo group may compete with alkylation unless selective reagents are employed .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazolidinone Derivatives

3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic Acid

- Structural Difference : Replaces the benzyl group with a methyl substituent at N1.

- For example, methyl-substituted derivatives may exhibit lower membrane permeability but improved solubility .

- Applications : Often used as a precursor in synthesizing more complex analogs due to its simpler structure.

3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic Acid

- Structural Difference : Substitutes the benzyl group with a phenyl ring.

- Impact : The phenyl group enhances π-π stacking interactions with aromatic residues in enzymes or receptors, which may improve binding specificity. However, the lack of a flexible benzyl chain could limit conformational adaptability .

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic Acid

- Structural Difference : Features an ethyl group at N1 and a benzoic acid moiety instead of acetic acid.

- The benzoic acid group may improve stability but reduce solubility compared to acetic acid .

Ring System Modifications

Thiazolidine vs. Imidazolidinone Cores

- Example: (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid Structural Difference: Replaces the imidazolidinone ring with a thiazolidine ring (sulfur at C3 instead of nitrogen). Such compounds are often associated with antidiabetic activity (e.g., thiazolidinediones) but may exhibit different pharmacokinetic profiles .

Benzimidazole Hybrids

- Example: [(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Structural Difference: Incorporates a benzimidazole moiety fused to the thiazolidinone ring. Impact: The benzimidazole group enables intercalation with DNA or proteins, making such derivatives promising in anticancer research. However, increased molecular weight may reduce bioavailability .

Key Research Findings

Substituent Effects: The benzyl group in the target compound enhances lipophilicity and may improve binding to hydrophobic pockets in enzymes, as seen in related benzyl-substituted imidazolidinones .

Activity Trade-offs: While thiazolidine-based analogs (e.g., ) show stronger antidiabetic activity, the imidazolidinone core in the target compound may offer better synthetic versatility for functionalization .

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid typically follows a sequence involving:

- Formation of the imidazolidinone ring system.

- Introduction of the thioxo (C=S) group at position 2.

- Benzylation at the nitrogen atom (N-1).

- Attachment or retention of the acetic acid side chain at position 4.

This approach ensures the correct substitution pattern and functional group placement essential for the compound's biological and chemical properties.

Stepwise Preparation Details

Imidazolidinone Ring Formation

The imidazolidinone core is generally synthesized by cyclization of appropriate amino acid derivatives or diamines with carbonyl-containing reagents. For example, reaction of amino acids or their esters with urea or thiourea derivatives under controlled conditions leads to ring closure forming the imidazolidin-4-one scaffold.

Introduction of the Thioxo Group

The thioxo group (C=S) at position 2 is introduced by sulfurization of the imidazolidinone ring. Common sulfurizing agents include Lawesson’s reagent or phosphorus pentasulfide (P4S10), which convert the carbonyl oxygen at position 2 into a thiocarbonyl sulfur atom, yielding the 2-thioxoimidazolidin-4-one structure.

Benzylation (N-1 Substitution)

The benzyl group is introduced via alkylation of the nitrogen atom at position 1. This is typically achieved by reacting the 2-thioxoimidazolidin-4-one intermediate with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is often conducted under reflux conditions for efficient substitution.

A representative procedure is as follows:

| Reagents & Conditions | Description |

|---|---|

| 2-Thioxoimidazolidin-4-one derivative | Starting material |

| Benzyl chloride | Alkylating agent |

| Potassium carbonate (K2CO3) | Base to deprotonate nitrogen |

| KI (catalytic) | Phase transfer catalyst |

| Dry DMF | Solvent |

| Reflux for 45 minutes | Reaction time and temperature |

| Workup: Water addition, extraction with ethyl acetate, drying over MgSO4, filtration, concentration, and silica gel chromatography | Purification steps |

This method yields the benzylated product with moderate to good yields (typically 45-55%) and high purity (above 95%).

Acetic Acid Side Chain

The acetic acid moiety at position 4 is either retained from the starting amino acid derivative or introduced via alkylation with haloacetic acid derivatives during the synthetic sequence. The carboxylic acid functionality is stable under the benzylation and sulfurization conditions.

Alternative Synthetic Routes

While the above method is the most documented, alternative routes may involve:

- Direct cyclization of N-benzylated amino acid derivatives with thiourea or related sulfur donors.

- Use of continuous flow reactors for improved scalability and environmental compliance.

- Employing green chemistry principles to minimize hazardous reagents and waste.

Industrial synthesis may optimize these steps for cost-effectiveness and yield enhancement.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imidazolidinone ring formation | Amino acid derivatives + urea/thiourea, acidic/basic conditions | Variable | Formation of core heterocycle |

| Thioxo group introduction | Lawesson’s reagent or P4S10, reflux in toluene or suitable solvent | High | Converts C=O to C=S at position 2 |

| Benzylation (N-1) | Benzyl chloride, K2CO3, KI (cat.), dry DMF, reflux 45 min | 45-55 | Alkylation at nitrogen, moderate yield |

| Purification | Extraction, drying, silica gel chromatography | - | Achieves >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。